3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine
Brand Name: Vulcanchem
CAS No.: 2549014-28-8
VCID: VC11834435
InChI: InChI=1S/C19H23N7/c1-15-13-16(2)26(23-15)19-7-6-18(21-22-19)25-11-9-24(10-12-25)14-17-5-3-4-8-20-17/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=N4)C
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine

CAS No.: 2549014-28-8

Cat. No.: VC11834435

Molecular Formula: C19H23N7

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine - 2549014-28-8

Specification

CAS No. 2549014-28-8
Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C19H23N7/c1-15-13-16(2)26(23-15)19-7-6-18(21-22-19)25-11-9-24(10-12-25)14-17-5-3-4-8-20-17/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key LLVVBJCORADJLY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=N4)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=N4)C

Introduction

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine represents a complex heterocyclic structure combining pyrazole, piperazine, and pyridazine rings. These structural motifs are known for their broad applications in medicinal chemistry due to their biological activity and versatility in drug design. This article provides an in-depth exploration of the compound's structure, synthesis, and potential applications.

Structural Features

The compound consists of three main heterocyclic components:

  • Pyrazole Ring: Substituted with two methyl groups at positions 3 and 5, enhancing its hydrophobicity.

  • Piperazine Ring: Functionalized with a pyridin-2-ylmethyl group, which introduces basicity and enhances pharmacokinetic properties.

  • Pyridazine Ring: Serves as the central scaffold connecting the other two heterocycles.

These features contribute to the compound's potential as a pharmacophore for targeting specific biological pathways.

Synthesis

While specific synthetic routes for this compound were not directly available in the provided sources, similar compounds involving pyrazole and pyridazine scaffolds are typically synthesized using the following steps:

  • Formation of Pyrazole Derivative:

    • Reacting hydrazines with β-diketones or analogous compounds under acidic or basic conditions.

  • Functionalization of Piperazine:

    • Alkylation of piperazine with pyridin-2-ylmethyl halides.

  • Coupling with Pyridazine:

    • Nucleophilic substitution or cyclization reactions involving halogenated pyridazines.

These steps generally require optimization of reaction conditions (e.g., temperature, solvents) to achieve high yields and purity.

Applications

The structural combination of pyrazole, piperazine, and pyridazine rings suggests potential applications in various fields:

ApplicationPotential Role
Antimicrobial AgentsPyrazole derivatives are known for antibacterial and antifungal activities .
CNS Drug DevelopmentPiperazine moieties are commonly used in CNS-active drugs due to their bioactivity .
Anticancer ResearchPyridazine-based compounds have shown promise as kinase inhibitors in cancer .
Enzyme InhibitionThe heterocyclic framework may interact with enzymes like phosphodiesterases .

Biological Activity

Although direct experimental data on this compound is unavailable, related structures have demonstrated:

  • Antiviral Activity: Piperazine derivatives have shown moderate efficacy against viruses like HSV-1 .

  • Antioxidant Properties: Pyrazole-containing compounds exhibit radical scavenging activity .

  • Antifungal Potential: Pyridazine derivatives have been explored for antifungal applications .

Further experimental studies are required to confirm these activities for this specific compound.

Spectroscopic Characterization

Characterization of similar heterocyclic compounds typically involves:

  • NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to the pyrazole, piperazine, and pyridazine rings.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=N, C-H).

  • X-ray Crystallography: For elucidating the three-dimensional structure.

Future Directions

To fully explore the potential of this compound:

  • Conduct in vitro and in vivo biological assays to determine its efficacy against specific targets.

  • Optimize synthetic pathways for scalability and environmental sustainability.

  • Investigate structure-activity relationships (SAR) to enhance its pharmacological profile.

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